1-(3-Methylbutyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
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Overview
Description
1-(3-Methylbutyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid is a complex organic compound that belongs to the class of carboxylic acids. This compound is characterized by its unique structure, which includes a pyridazine ring fused with a carboxylic acid group and a 3-methylbutyl side chain. The presence of these functional groups makes it an interesting subject for various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylbutyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and diketones, under acidic or basic conditions.
Introduction of the 3-Methylbutyl Side Chain: The 3-methylbutyl group can be introduced through alkylation reactions using suitable alkyl halides and a base.
Oxidation and Carboxylation: The final steps involve the oxidation of the intermediate compound to introduce the keto group and the carboxylation to form the carboxylic acid group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as:
Continuous Flow Synthesis: This method allows for the continuous production of the compound by flowing reactants through a series of reactors.
Catalytic Processes: The use of catalysts can enhance the reaction rates and yields, making the process more cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methylbutyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Alcohols, amines, and acid chlorides are frequently used in substitution reactions.
Major Products
The major products formed from these reactions include:
Oxo Derivatives: Formed through oxidation.
Alcohol Derivatives: Formed through reduction.
Ester and Amide Derivatives: Formed through substitution reactions.
Scientific Research Applications
1-(3-Methylbutyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Methylbutyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
3-Methylbutanoic Acid:
Pyridazine Derivatives: Compounds with similar pyridazine rings but different side chains and functional groups.
Uniqueness
1-(3-Methylbutyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H16N2O3 |
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Molecular Weight |
212.25 g/mol |
IUPAC Name |
1-(3-methylbutyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid |
InChI |
InChI=1S/C10H16N2O3/c1-7(2)5-6-12-9(13)4-3-8(11-12)10(14)15/h7H,3-6H2,1-2H3,(H,14,15) |
InChI Key |
FXGDDUKEGFNWQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C(=O)CCC(=N1)C(=O)O |
Origin of Product |
United States |
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